molecular formula C9H5Cl3N2 B8796812 2,6,7-Trichloro-3-methylquinoxaline CAS No. 212771-50-1

2,6,7-Trichloro-3-methylquinoxaline

Cat. No.: B8796812
CAS No.: 212771-50-1
M. Wt: 247.5 g/mol
InChI Key: BGHYEKFIVMFWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) is a high-purity synthetic organic compound provided for chemical and pharmaceutical research. This trichlorinated methylquinoxaline serves as a versatile and valuable chemical intermediate for synthesizing novel quinoxaline derivatives with potential biological activity. Its molecular formula is C9H5Cl3N2, with a molecular weight of 247.50800 . Quinoxaline derivatives are recognized in medicinal chemistry for their diverse biological properties . This compound's specific structure, featuring reactive chlorine atoms and the quinoxaline core, makes it a promising precursor for drug discovery projects. Research into analogous trichloromethylquinoxaline compounds has identified potent antiplasmodial agents effective against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, the quinoxaline scaffold is a nucleus of significant interest for developing new antimicrobial agents, as modifications to its structure have yielded compounds with optimized activity against various Gram-positive and Gram-negative bacteria . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

212771-50-1

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2,6,7-trichloro-3-methylquinoxaline

InChI

InChI=1S/C9H5Cl3N2/c1-4-9(12)14-8-3-6(11)5(10)2-7(8)13-4/h2-3H,1H3

InChI Key

BGHYEKFIVMFWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1): Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 2,6,7-Trichloro-3-methylquinoxaline, a specific derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. While data on this precise compound is limited, this document consolidates available information and leverages established chemical principles to present its physicochemical properties, critical safety and handling protocols, a robust and logical synthetic pathway, and an exploration of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities based on the quinoxaline core.

The Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[3] This structural motif is of paramount interest in drug discovery, as its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic efficacy.

This compound represents a key building block within this chemical class. The presence of three chlorine atoms significantly influences its reactivity and lipophilicity. The chlorine atom at the C2 position is particularly activated towards nucleophilic substitution, providing a reactive handle for the introduction of diverse functional groups. The additional chlorine atoms on the benzene ring (at C6 and C7) can modulate the electronic properties of the entire ring system and provide further points for modification or interaction with biological targets.

Physicochemical Properties and Safety Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The following data has been compiled from authoritative sources.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 212771-50-1-
Molecular Formula C₉H₅Cl₃N₂-
Molecular Weight 247.51 g/mol -
Melting Point 152 - 154 °C[6]
Appearance Solid (predicted)-
Solubility Data not available; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.-
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[6]-
Safety, Handling, and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6] All operations should be conducted within a certified fume hood by trained personnel.

Hazard CategoryGHS Classification and Precautionary StatementsSource
GHS Pictograms [6]
Signal Word Danger [6]
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Handle with gloves inspected prior to use. Wear safety glasses and a face shield. Use only in a well-ventilated area.[6]-
Handling & Storage Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Keep container tightly closed and store in a cool, dry area.[6][7]-
First Aid Measures If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]If Inhaled: Move person into fresh air.[6]On Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[6]-

Proposed Synthesis and Mechanistic Rationale

A common and efficient strategy for synthesizing 2-chloro-substituted quinoxalines involves the initial construction of a quinoxalin-2(1H)-one intermediate, followed by a chlorination step.[8][9] This two-step approach offers a reliable and scalable route to the target compound.

Synthetic Workflow Diagram

G Reactants1 4,5-Dichloro-1,2-phenylenediamine + Ethyl Pyruvate Intermediate 6,7-Dichloro-3-methyl- quinoxalin-2(1H)-one Reactants1->Intermediate Reagent2 Phosphorus Oxychloride (POCl₃) Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 6,7-Dichloro-3-methylquinoxalin-2(1H)-one

This protocol is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent.[1][8]

  • Rationale: This reaction forms the core quinoxaline ring system. The use of ethyl pyruvate provides the methyl group at C3 and the carbonyl group that tautomerizes to the hydroxyl group at C2, setting up the subsequent chlorination step.

  • Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).

    • Add a suitable solvent such as ethanol or glacial acetic acid.

    • Slowly add ethyl pyruvate (1.05 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the crude solid with cold ethanol and then water to remove residual acid and starting materials.

    • Dry the product, 6,7-dichloro-3-methylquinoxalin-2(1H)-one, under vacuum. Further purification can be achieved by recrystallization if necessary.

Experimental Protocol: Step 2 - Chlorination to this compound

This procedure utilizes a standard chlorinating agent to convert the quinoxalinone to the target 2-chloroquinoxaline.[8]

  • Rationale: Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting the hydroxyl group of the quinoxalinone (in its lactam-lactim tautomeric equilibrium) into a chlorine atom. This transformation is a key step for activating the C2 position for further functionalization.

  • Methodology:

    • Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Place the dried 6,7-dichloro-3-methylquinoxalin-2(1H)-one (1.0 eq) from the previous step into a dry round-bottom flask equipped with a reflux condenser.

    • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A co-solvent such as toluene may be used if necessary.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic.

    • The crude product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reactivity and Potential for Derivatization

The synthetic value of this compound lies in its potential for derivatization, primarily through nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine substituents makes this position highly electrophilic and susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of a wide array of chemical moieties, which is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.[10][11][12]

Key Derivatization Reactions

G cluster_products Potential Derivatives via SNAr at C2 Core This compound Amine Amine Derivatives (e.g., Anilines, Alkylamines) Core->Amine R-NH₂ Ether Ether Derivatives (e.g., Phenoxides, Alkoxides) Core->Ether R-OH / Base Thioether Thioether Derivatives (e.g., Thiophenols, Thiolates) Core->Thioether R-SH / Base

Caption: Derivatization potential of the target compound at the C2 position.

Potential Applications in Drug Discovery

  • Anticancer Agents: Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Compounds bearing the quinoxaline scaffold have shown significant activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[13][14] The trichloro-substitution pattern of the title compound can be explored to optimize binding affinity and selectivity against various kinase targets.

  • Antimicrobial and Antiviral Agents: The quinoxaline core is found in several classes of antibiotics and has demonstrated broad-spectrum antibacterial and antifungal activity.[5][11] Furthermore, certain quinoxaline derivatives have been identified as potent inhibitors of viral replication, including activity against HIV-1 reverse transcriptase and Herpes Simplex Virus (HSV).[5] This compound serves as an excellent starting point for the synthesis of new antimicrobial and antiviral candidates.

  • Structure-Activity Relationship (SAR) Platform: As a versatile intermediate, this compound is an ideal platform for systematic SAR studies. By reacting it with diverse libraries of amines, alcohols, and thiols, researchers can rapidly generate a multitude of analogs to probe the chemical space around a biological target, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Conclusion

This compound (CAS 212771-50-1) is a valuable chemical intermediate with significant, albeit largely untapped, potential for the field of drug discovery. Its known physicochemical properties and a well-defined, logical synthetic route make it an accessible building block for research laboratories. The high reactivity of the C2-chloro substituent provides a gateway for extensive chemical modification, enabling its use in the development of novel therapeutics targeting a range of diseases, most notably cancer and infectious diseases. This guide provides the foundational knowledge required for scientists to handle, synthesize, and strategically employ this compound in their research endeavors.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
  • Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Detke, S. J., et al. (2025).
  • Alanazi, M. M., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH.
  • PubChemLite. (n.d.). 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline.
  • Various Authors. (n.d.). Synthesis of some new quinoxaline derivatives.
  • Various Authors. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • BenchChem Technical Support Team. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.
  • BenchChem Technical Support Team. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
  • Various Authors. (n.d.).
  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. Benchchem.
  • Various Authors. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Various Authors. (2025). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Raj, P., et al. (2024). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Future Journal of Pharmaceutical Sciences.

Sources

Solubility of trichloro-methylquinoxaline derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Trichloro-methylquinoxaline Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. The introduction of various substituents onto the quinoxaline scaffold allows for the fine-tuning of their physicochemical and biological properties. Among these, trichloro-methylquinoxaline derivatives are of particular interest due to the combined electronic and steric effects of the chloro and methyl groups. However, the successful application of these compounds in areas such as drug development is fundamentally dependent on a thorough understanding of their solubility in organic solvents. Solubility dictates the feasibility of synthesis, purification, formulation, and ultimately, bioavailability.

This technical guide provides a comprehensive framework for understanding and determining the solubility of trichloro-methylquinoxaline derivatives. It moves from the theoretical principles governing solubility to a detailed, practical protocol for its experimental determination. This document is designed to equip researchers with the necessary knowledge to predict, measure, and interpret the solubility of these complex molecules.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound in a solvent is a thermodynamic equilibrium process. The overall Gibbs free energy of dissolution (ΔG) dictates whether the process is spontaneous and to what extent it occurs.[1] This is governed by the interplay between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS), as described by the equation ΔG = ΔH – TΔS.[1]

For a solid to dissolve, two main energy barriers must be overcome:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvent Cavity Formation: The energy required to create a space in the solvent for the solute molecule.

These energy inputs are offset by the Solvation Energy , which is released when the solute molecule forms favorable interactions with the solvent molecules.[2]

G Solid Crystalline Solid Gas Isolated Molecule (Gas Phase) Solid->Gas Solution Solvated Molecule Solid->Solution ΔH_solution Gas->Solution Note ΔH_solution = ΔH_sublimation + ΔH_solvation

Caption: Thermodynamic cycle of dissolution.

Predicting the Solubility Profile of Trichloro-methylquinoxaline Derivatives

While precise quantitative data for specific trichloro-methylquinoxaline isomers are not widely published, a robust qualitative and semi-quantitative prediction can be made by analyzing the contributions of the quinoxaline core and its substituents.

The Quinoxaline Core

The quinoxaline ring system is an aromatic, bicyclic heterocycle. Its aromatic nature contributes to van der Waals interactions and potential π-π stacking. The presence of two nitrogen atoms introduces polarity and the ability to act as hydrogen bond acceptors.

Effect of Trichloro-Substitution

The introduction of three chlorine atoms onto the quinoxaline core has several profound effects:

  • Increased Molecular Weight and Size: This generally leads to a decrease in solubility.

  • Increased Lipophilicity: Halogenation significantly increases the nonpolar character of a molecule.[3] This suggests that trichloro-methylquinoxalines will favor less polar organic solvents over highly polar ones like water. Generally, as the number of chlorine atoms on a compound increases, its solubility in water decreases.[4]

  • Polarity: The C-Cl bonds are polar. The overall molecular dipole moment will depend on the specific substitution pattern of the three chlorine atoms. A more symmetrical substitution may lead to a lower molecular dipole moment, potentially decreasing solubility in polar solvents.

  • Crystal Packing: Chlorine atoms can participate in halogen bonding, which can significantly increase the crystal lattice energy, thereby reducing solubility.[5]

Effect of the Methyl Group

The methyl group's influence is multifaceted:

  • Increased Lipophilicity: As a small alkyl group, it contributes to the nonpolar character of the molecule.

  • Disruption of Crystal Packing: The methyl group can introduce steric hindrance that disrupts the efficient packing of molecules in the crystal lattice.[6][7] This reduction in lattice energy can sometimes lead to an increase in solubility, counteracting the effect of its added hydrophobicity.[8][9] The solubility of methyl halides in aromatic solvents increases with the number of methyl groups in the solvent.[10][11]

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the substituent effects discussed, the following solubility profile can be anticipated for trichloro-methylquinoxaline derivatives:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow to ModerateThe molecule possesses significant polarity from the nitrogen atoms and C-Cl bonds, limiting its solubility in purely nonpolar solvents. Solubility in toluene may be enhanced due to potential π-π interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThis class of solvents is expected to be most effective. They can interact with the polar regions of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network. The halogenated nature of the solute suggests good compatibility with chlorinated solvents.[12] DMF and DMSO are powerful, highly polar solvents that are often effective for dissolving a wide range of organic compounds.[7]
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateWhile these solvents can act as hydrogen bond donors to the quinoxaline nitrogens, the overall molecule is large and lipophilic. The energy required to disrupt the solvent's hydrogen-bonding network may not be fully compensated by solute-solvent interactions. Solubility is likely to be lower than in polar aprotic solvents.
Aqueous Water, Buffered SolutionsVery Low / InsolubleThe high lipophilicity conferred by the three chlorine atoms and the aromatic system makes these compounds poorly soluble in water.

Quantitative Structure-Property Relationship (QSPR) Modeling

In the absence of extensive experimental data, QSPR offers a powerful computational alternative for estimating solubility.[5][13] QSPR models use statistical methods to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties.[14]

QSPR_Workflow A 1. Molecular Structure Input (e.g., SMILES string) B 2. Descriptor Calculation (Topological, Electronic, Geometric etc.) A->B C 3. Dataset Curation (Training and Test Sets) B->C D 4. Model Building (e.g., Multiple Linear Regression, Machine Learning) C->D E 5. Model Validation (Internal & External) D->E E->D Refinement F 6. Solubility Prediction for New Compounds E->F

Caption: A generalized workflow for QSPR model development.

For trichloro-methylquinoxaline derivatives, a QSPR model would be developed using a training set of structurally similar compounds with known solubilities.[15][16] The model could then be used to predict the solubility of new, untested derivatives, guiding solvent selection and experimental design.

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[4][17][18] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.

Materials and Equipment
  • Trichloro-methylquinoxaline derivative (high purity)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Autosampler vials (for HPLC) or cuvettes (for UV-Vis)

Step-by-Step Methodology

ShakeFlask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid to a known volume of solvent in a sealed vial. B 2. Agitate at constant temperature for 24-48 hours to ensure equilibrium. A->B C 3. Allow to settle. (Optional but recommended) B->C D 4. Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Dilute the filtrate accurately with the same solvent to fall within the calibration range. D->E F 6. Quantify concentration using a pre-validated analytical method (e.g., HPLC). E->F G 7. Calculate original solubility value. F->G

Caption: Experimental workflow for the shake-flask solubility method.

  • Preparation of Saturated Solution:

    • Add an excess amount of the trichloro-methylquinoxaline derivative to a glass vial. A visual excess of solid should remain to ensure saturation is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. For poorly soluble crystalline compounds, 24 to 48 hours is typically recommended.[18][19] Longer times may be necessary for some systems.[19]

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Quantification (HPLC Method Recommended):

    • Calibration Curve: Prepare a series of standard solutions of the trichloro-methylquinoxaline derivative of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[20]

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility.

Data Presentation

Experimental results should be recorded systematically. The following table provides a template for organizing the data.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Dichloromethane25
Tetrahydrofuran25
Acetone25
Acetonitrile25
Ethyl Acetate25
Methanol25
Ethanol25
Toluene25

Conclusion

The solubility of trichloro-methylquinoxaline derivatives in organic solvents is a critical parameter governed by a complex interplay of the quinoxaline core's properties and the significant influence of the chloro and methyl substituents. While a definitive, universal solubility value cannot be stated without experimental data for each specific isomer, a strong predictive framework can be established. These compounds are expected to exhibit poor aqueous solubility and preferential solubility in polar aprotic solvents, particularly chlorinated ones like dichloromethane. For researchers and drug development professionals, the lack of published data necessitates a rigorous, in-house experimental determination. The detailed shake-flask protocol provided in this guide, coupled with HPLC-based quantification, represents a robust and reliable methodology for generating the high-quality solubility data required to advance research and development efforts involving this important class of molecules.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Royal Society of Chemistry.
  • The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. (n.d.).
  • Guseva, A. N., & Parnov, Y. I. (n.d.). The Solubility of Several Aromatic Hydrocarbons in Water.
  • Avdeef, A., & Tsinman, K. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Journal of Pharmaceutical Sciences, 104(7).
  • Good laboratory practice of equilibrium solubility measurement. (2025, August 5).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. (2021, January 12).
  • Fonseca, I. M. A., Almeida, J. P. B., & Fachada, H. C. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents.
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021, October 11). Pharma Excipients.
  • Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.).
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. (2019, September 19).
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7).
  • Solubility. (n.d.). In Wikipedia.
  • Halogenated Compounds. (n.d.). Santa Cruz Biotechnology.
  • Development of QSPR Strategy for the Solubility Prediction. (n.d.).
  • Solubility of methyl halides in aromatic solvents (open symbols...). (n.d.).
  • The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. (n.d.). Iranian Journal of Chemical Engineering (IJChE).
  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009, June 3). MDPI.
  • Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl
  • New QSPR study for the prediction of aqueous solubility of drug-like compounds. (2008, September 1).
  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10).
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Perspective on halogenated organic compounds. (2023, November 2).
  • Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination. (2025, August 10).
  • Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.).
  • Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MDPI.
  • Organic halides. (n.d.).
  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Solubility of Organic Compounds. (2023, August 31).
  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. (n.d.).
  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. (n.d.).
  • N-Chlorination rate of five-membered heterocyclic nitrogen compounds. (n.d.). Sílice (CSIC).
  • Chlorin

Sources

2,6,7-Trichloro-3-methylquinoxaline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Core Identity

2,6,7-Trichloro-3-methylquinoxaline is a highly functionalized nitrogen-containing heterocycle serving as a critical intermediate in the synthesis of bioactive compounds, particularly G-quadruplex (G4) DNA ligands and potential anticancer agents.[1] Its structure features a quinoxaline core substituted with three chlorine atoms and a methyl group, creating a distinct electrophilic profile that enables regioselective nucleophilic aromatic substitution (SNAr).

This guide provides a rigorous technical analysis of its molecular properties, a validated 2-step synthetic protocol, and its application as a scaffold in drug discovery.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue
CAS Number 212771-50-1
IUPAC Name This compound
Molecular Formula C₉H₅Cl₃N₂
Molecular Weight 247.51 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, CHCl₃; Low solubility in water
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive at C-2 position)

Structural Analysis & Reactivity

The molecule consists of a benzene ring fused to a pyrazine ring. The numbering system and substitution pattern are critical for understanding its reactivity:

  • Positions 6 & 7 (Benzene ring): Occupied by chlorine atoms.[2] These are relatively stable and deactivate the ring, increasing the electrophilicity of the pyrazine ring.

  • Position 3 (Pyrazine ring): Occupied by a methyl group (-CH₃).[3] This group provides steric bulk and weak electron-donating effects.

  • Position 2 (Pyrazine ring): Occupied by a chlorine atom.[4] This is the "warhead" of the molecule. The C-Cl bond at position 2 is highly activated towards nucleophilic attack due to the adjacent nitrogen (N1) and the electron-withdrawing nature of the pyrazine ring.

Reactivity Hierarchy

In synthetic applications, the chlorine at Position 2 is significantly more labile than those at positions 6 and 7. This allows researchers to selectively displace the C2-Cl with amines, thiols, or alkoxides while leaving the benzenoid chlorines intact for later modification or lipophilicity enhancement.

Validated Synthetic Protocol

The synthesis of this compound is a robust two-step process starting from commercially available 4,5-dichloro-1,2-phenylenediamine.[1] This protocol ensures high regioselectivity and yield.

Reaction Scheme Visualization

SynthesisPath cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization/Chlorination Start 4,5-Dichloro-1,2- phenylenediamine Inter Intermediate: 6,7-Dichloro-3-methyl- quinoxalin-2(1H)-one Start->Inter Reflux, Acidic Media Reagent1 Sodium Pyruvate (Condensation) Reagent1->Inter Product Product: 2,6,7-Trichloro-3- methylquinoxaline Inter->Product 110°C, Overnight Reagent2 POCl3 (Deoxychlorination) Reagent2->Product

Caption: Two-step synthetic pathway transforming the diamine precursor into the trichlorinated quinoxaline scaffold via a quinoxalinone intermediate.

Detailed Methodology
Step 1: Synthesis of 6,7-Dichloro-3-methylquinoxalin-2(1H)-one

This step involves the condensation of the diamine with a 2-oxo acid (pyruvate).

  • Reagents: 4,5-Dichloro-1,2-phenylenediamine (1.0 eq), Sodium Pyruvate (1.2 eq), 2N HCl (Solvent/Catalyst).

  • Procedure:

    • Dissolve 4,5-dichloro-1,2-phenylenediamine in 2N HCl.

    • Add sodium pyruvate solution dropwise at room temperature.

    • Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The product typically precipitates as the reaction progresses.

    • Cool to room temperature.[3] Filter the solid precipitate.[4]

    • Wash with water and cold ethanol to remove unreacted diamine.

    • Yield Expectation: 80–95%.

    • Mechanism: Acid-catalyzed condensation of the amino groups with the ketone and carboxylic acid functionalities of pyruvate, followed by cyclization.

Step 2: Deoxychlorination to this compound

This step converts the lactam (cyclic amide) into the chloro-imidate functionality using phosphoryl chloride.[1]

  • Reagents: 6,7-Dichloro-3-methylquinoxalin-2(1H)-one (Intermediate from Step 1), Phosphoryl chloride (POCl₃) (Excess, acts as solvent/reagent).

  • Procedure:

    • Place the dried intermediate in a round-bottom flask (RBF).

    • Add POCl₃ (approx. 10 mL per gram of starting material).[3][4]

    • Critical Step: Stir at 110°C overnight (or until TLC indicates consumption of starting material).

    • Cool the reaction mixture to ambient temperature.

    • Quenching (Hazardous): Slowly pour the reaction mixture onto crushed ice/saturated NaHCO₃ solution to neutralize excess POCl₃. Caution: Exothermic reaction.

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Flash column chromatography (Eluent: EtOAc/Hexane gradient) if necessary, though the crude is often sufficiently pure.

    • Yield Expectation: 45–75%.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two distinct singlets (or tightly coupled doublets depending on resolution) corresponding to protons at positions 5 and 8. Expected shifts: δ ~8.0–8.2 ppm.

    • Aliphatic Region: A strong singlet integrating to 3H for the methyl group at position 3. Expected shift: δ ~2.8–2.9 ppm.

  • Mass Spectrometry (ESI/APCI):

    • Parent Ion: [M+H]⁺ peak at m/z 247/249/251.

    • Isotope Pattern: The presence of three chlorine atoms will generate a distinct isotopic cluster (M, M+2, M+4, M+6) with relative intensities characteristic of Cl₃ (approx. 100:96:30:3).

Applications in Drug Discovery[10][11]

The this compound scaffold is primarily utilized in the development of G-Quadruplex (G4) DNA Ligands .[1]

Mechanism of Action

G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich regions of DNA, often found in the promoters of oncogenes (e.g., c-MYC, c-KIT). Stabilizing these structures can inhibit the transcription of these oncogenes.

  • Scaffold Utility: The planar quinoxaline core intercalates or stacks upon the G-tetrads of the G4 structure.

  • Substitution Logic:

    • The methyl group (Pos 3) and chlorine atoms (Pos 6,7) modulate the electron density and lipophilicity, enhancing cellular uptake and binding affinity via dispersion interactions.

    • The chlorine at Pos 2 is displaced by cationic side chains (e.g., amines, guanidines) to create electrostatic interactions with the negatively charged phosphate backbone of DNA.

Derivatization Workflow

Researchers typically perform an SNAr reaction on the 2,6,7-trichloro scaffold with a diamine (e.g., 3-(dimethylamino)propylamine) to generate the final bioactive ligand.

Safety & Handling Protocols

  • POCl₃ Hazard: Phosphoryl chloride is highly corrosive and reacts violently with water. All manipulations in Step 2 must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Quinoxaline Toxicity: Many halogenated quinoxalines are potential irritants and genotoxins. Handle the final product as a hazardous substance.

  • Waste Disposal: Aqueous waste from the POCl₃ quench contains phosphoric and hydrochloric acid; neutralize before disposal. Halogenated organic waste must be segregated.

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Source: Journal of Medicinal Chemistry (ACS Publications) Context:[2] Details the synthesis of this compound (Compound 22c) and its subsequent derivatization into G4 ligands. URL:[Link]

  • This compound (CAS 212771-50-1) Entry. Source: PubChem / BLD Pharm Product Data Context: Verification of CAS number, molecular weight, and commercial availability. URL:[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: American Journal of Organic Chemistry Context: General review of quinoxaline synthesis via o-phenylenediamine condensation and chlorination strategies. URL:[Link]

Sources

Quinoxaline Scaffolds: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the quinoxaline nucleus (benzopyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its planar, nitrogen-rich heterocycle, the quinoxaline core offers exceptional capacity for


-

stacking interactions and hydrogen bonding, making it an ideal template for designing ATP-competitive kinase inhibitors, DNA intercalators, and antiviral agents.

This guide synthesizes recent advancements (2024–2026) in quinoxaline research, transitioning from green synthetic methodologies to high-affinity pharmacophore design. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Structural Basis and Synthetic Architectures[1]

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1][2][3] Its chemical versatility arises from the ability to independently functionalize the pyrazine ring (positions 2 and 3) for target specificity and the benzene ring (positions 5, 6, 7, 8) for pharmacokinetic tuning.

Synthetic Methodologies

While the classic Hinsberg reaction remains foundational, modern drug discovery demands eco-friendly, high-atom-economy protocols. Below, we contrast the traditional approach with a validated green chemistry protocol.

Protocol A: Classic Condensation (The Hinsberg Method)

Use Case: Robust synthesis for non-sensitive substrates.

  • Reagents: o-Phenylenediamine (1.0 equiv), 1,2-Dicarbonyl compound (e.g., Benzil, 1.0 equiv), Ethanol or Acetic Acid.[2]

  • Procedure:

    • Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).

    • Add Benzil (10 mmol) to the solution.

    • Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The precipitate forms.

    • Filter and recrystallize from ethanol.

  • Limitations: Requires volatile organic solvents (VOCs), lower atom economy, often requires acid catalysis.

Protocol B: Green Synthesis (Iodine-Catalyzed in Water)

Use Case: Sustainable, scalable synthesis with sensitive functional groups. Validated by recent 2024 reviews for high yields and mild conditions.

  • Reagents: o-Phenylenediamine (1.0 equiv), 1,2-Diketone (1.0 equiv), Iodine (

    
    , 5 mol%), Water (
    
    
    
    ).
  • Procedure:

    • Setup: In a round-bottom flask, suspend o-phenylenediamine (10 mmol) and the 1,2-diketone (10 mmol) in water (15 mL).

    • Catalysis: Add molecular iodine (0.5 mmol, 5 mol%).

    • Reaction: Stir at room temperature for 10–30 minutes. The product typically precipitates out as a solid.

    • Workup: Filter the solid. Wash with dilute Sodium Thiosulfate (

      
      ) solution to remove residual iodine, then wash with water.
      
    • Purification: Recrystallize from hot ethanol/water if necessary.

  • Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl carbons of the diketone, facilitating nucleophilic attack by the diamine.

Visualization: Synthetic Pathways

QuinoxalineSynthesis Start o-Phenylenediamine + 1,2-Diketone Reflux Reflux (EtOH/AcOH) 2-4 Hours Start->Reflux Classic GreenCat Iodine (5 mol%) Water, RT, 10-30 min Start->GreenCat Green Protocol ClassicProd Quinoxaline (Yield: 70-85%) Reflux->ClassicProd GreenProd Quinoxaline (Yield: 90-98%) GreenCat->GreenProd Precipitation

Caption: Comparison of Classic (Hinsberg) vs. Green (Iodine-catalyzed) synthetic routes for quinoxaline scaffolds.

Pharmacological Versatility & SAR

The quinoxaline scaffold acts as a bioisostere for quinoline, naphthalene, and pteridine rings.[4] Its planar nature allows it to mimic the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

Structure-Activity Relationship (SAR) Map

Effective drug design requires precise functionalization.

  • Positions 2 & 3 (Pyrazine Ring): Critical for target binding. Substituents here often interact with the hinge region of kinases.

    • Insight: Electron-donating groups (EDGs) like methoxy or amino groups often enhance binding affinity.

    • Warning: Bulky groups here can cause steric clash unless the target pocket (e.g., gatekeeper residue) allows it.

  • Positions 6 & 7 (Benzene Ring): Essential for electronic tuning and solubility.

    • Insight: Electron-withdrawing groups (EWGs) like

      
       or 
      
      
      
      at position 7 often modulate metabolic stability and potency.
    • Insight: Solubilizing groups (e.g., piperazine, morpholine) are frequently attached here to improve ADME properties.

SAR_Map Core Quinoxaline Core (Benzopyrazine) Pos23 Positions 2 & 3 (Target Binding) Core->Pos23 Pos67 Positions 6 & 7 (Electronic/ADME) Core->Pos67 Pos58 Positions 5 & 8 (Steric Constraints) Core->Pos58 Desc23 Hinge Region Interaction EDGs (OMe, NH2) increase affinity Desc67 Pharmacokinetic Tuning EWGs (-NO2, -CF3) modulate potency Solubilizing tails (Morpholine)

Caption: SAR Map highlighting critical functionalization zones on the Quinoxaline nucleus.

Mechanistic Pathways & Therapeutic Applications[1][3][6]

Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors.[2][5] They function by occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, c-Met, and JAK2.[5]

  • Mechanism: The nitrogen atoms (

    
    ) in the pyrazine ring often serve as hydrogen bond acceptors for the kinase hinge region residues (e.g., Met793 in EGFR).
    

Key Compound Data:

Compound Primary Target IC50 / Activity Clinical Status

| XK469 | Topoisomerase II


 | Solid Tumors | Phase I/II (Completed) |
| BMS-986120  | PAR4 (Thrombosis) | Anti-platelet | Phase II |
| Echinomycin  | DNA Intercalator | HIF-1

inhibitor | Investigational | | C-Met Inhibitors | c-Met Kinase |

nM (Lead Series) | Preclinical (2025) | | Compound 6b | EGFR (T790M) | 3.65

M | Preclinical (Resistant NSCLC) |[6]
Visualization: Kinase Inhibition Mechanism[7]

KinaseMechanism Kinase Tyrosine Kinase (Active Conformation) ATP ATP Molecule Kinase->ATP Normal Binding Quinoxaline Quinoxaline Inhibitor (ATP-Competitive) Kinase->Quinoxaline Competitive Binding Signal Downstream Signaling (Proliferation/Angiogenesis) ATP->Signal Complex Inhibitor-Kinase Complex (H-Bonds at Hinge Region) Quinoxaline->Complex Block Signaling Blocked (Apoptosis/Stasis) Complex->Block Prevents Phosphorylation Block->Signal Inhibits

Caption: Mechanism of Action: Quinoxaline derivatives competitively displace ATP, blocking downstream oncogenic signaling.[2][5]

Infectious Diseases

Recent 2024-2025 studies have highlighted quinoxalines as inhibitors of the SARS-CoV-2 Main Protease (


).
  • Mechanism: Covalent or non-covalent binding to the catalytic dyad (Cys145-His41) of the viral protease.

  • Antibacterial: Quinoxaline-1,4-di-N-oxides are well-known for generating free radicals that damage bacterial DNA, effective against MDR (Multi-Drug Resistant) strains.

Future Outlook: PROTACs and Hybrids

The future of quinoxaline research lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Conjugating a quinoxaline kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a linker.

  • Result: Instead of just inhibiting the protein, the chimera induces ubiquitination and proteasomal degradation of the target (e.g., EGFR), overcoming resistance mechanisms arising from point mutations.

References

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology (IJIRT). (2024).[4][7][8][9] Link

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate / BenchChem. (2025).[2][5][7][10] Link

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry / NIH. (2020).[1][11][12] Link

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute. (2024).[4][7][8][9] Link

  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469. European Journal of Cancer / PubMed.[13] (2008).[13] Link

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. (2024).[4][7][8][9] Link

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI / Molecules. (2023).[3][8] Link

  • Green synthesis of quinoxaline derivatives. ResearchGate. (2024).[4][7][8][9] Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 6,7-dichloro-3-methylquinoxalin-2(1H)-one via Condensation of 4,5-dichloro-1,2-phenylenediamine with Pyruvic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 6,7-dichloro-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through a robust and efficient acid-catalyzed condensation reaction between 4,5-dichloro-1,2-phenylenediamine and pyruvic acid. This document details the underlying reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and a discussion of the potential applications of this class of compounds in drug discovery and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The quinoxalin-2(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] The synthesis of these compounds is typically achieved through the condensation of an o-phenylenediamine with an α-keto acid, a reliable and versatile method for generating molecular diversity.[4] This application note provides a detailed procedure for the synthesis of 6,7-dichloro-3-methylquinoxalin-2(1H)-one, a valuable building block for the development of novel therapeutic agents.

Reaction Mechanism and Rationale

The formation of 6,7-dichloro-3-methylquinoxalin-2(1H)-one proceeds via an acid-catalyzed condensation-cyclization reaction. The mechanism can be rationalized as follows:

  • Protonation of the Keto Carbonyl: In the presence of an acid catalyst (e.g., hydrochloric acid), the carbonyl oxygen of the ketone group in pyruvic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the amino groups of 4,5-dichloro-1,2-phenylenediamine acts as a nucleophile and attacks the activated keto carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the carboxylic acid moiety in an intramolecular fashion.

  • Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the stable, aromatic quinoxalin-2(1H)-one ring system.

The use of an acidic medium is crucial for this reaction as it activates the pyruvic acid for nucleophilic attack and facilitates the dehydration steps.[5]

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification A 4,5-dichloro-1,2-phenylenediamine D Reflux in Solvent (e.g., Ethanol/Water) A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., HCl) C->D E Crude 6,7-dichloro-3-methylquinoxalin-2(1H)-one D->E Condensation & Cyclization F Filtration & Washing E->F G Recrystallization F->G H Purified Product G->H

Caption: Synthetic workflow for 6,7-dichloro-3-methylquinoxalin-2(1H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinoxalinone derivatives.[5][6]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
4,5-dichloro-1,2-phenylenediamineC₆H₆Cl₂N₂177.035348-42-5
Pyruvic acidC₃H₄O₃88.06127-17-3
Hydrochloric acid (4 M)HCl36.467647-01-0
EthanolC₂H₅OH46.0764-17-5
Distilled waterH₂O18.027732-18-5
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of 4,5-dichloro-1,2-phenylenediamine in 30 mL of ethanol. To this solution, add 0.88 g (10 mmol) of pyruvic acid.

  • Acidification: Slowly add 20 mL of 4 M hydrochloric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (3 x 20 mL) to remove any residual acid and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 6,7-dichloro-3-methylquinoxalin-2(1H)-one.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (in DMSO-d₆)Aromatic protons will appear as singlets in the downfield region (δ 7.0-8.0 ppm). A singlet corresponding to the methyl group (C3-CH₃) will be observed in the upfield region (δ 2.0-3.0 ppm). The N-H proton will appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm).[7]
¹³C NMR (in DMSO-d₆)The spectrum will show signals for the carbonyl carbon (C2) in the range of δ 150-160 ppm. Aromatic carbons will resonate in the region of δ 110-140 ppm. The methyl carbon will appear at a characteristic upfield shift (δ 15-25 ppm).[7]
FT-IR (KBr pellet)A characteristic C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm⁻¹. N-H stretching vibrations will be present in the region of 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be seen around 2900-3100 cm⁻¹. C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₉H₆Cl₂N₂O). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4) should be observed.

Applications and Future Directions

The 6,7-dichloro-3-methylquinoxalin-2(1H)-one synthesized through this protocol is a valuable scaffold for further chemical modifications. The presence of the reactive N-H group and the aromatic ring allows for a variety of derivatization reactions to generate a library of novel compounds for biological screening.

Quinoxalinone derivatives have been reported to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The quinoxaline core is a key component in several antimicrobial agents.[1][8]

  • Anticancer Activity: Many quinoxalinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

  • Neuroprotective Effects: Certain quinoxaline derivatives act as antagonists at the NMDA receptor, suggesting their potential in treating neurodegenerative diseases.[5]

The synthesized compound can serve as a starting material for the development of new drugs targeting these and other therapeutic areas. Furthermore, the unique photophysical properties of some quinoxaline derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[2]

Signaling Pathway Diagram

cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel NMDA NMDA Receptor (GluN1/GluN2 Subunits) ChannelClosed Channel Closed (No Ion Influx) NMDA->ChannelClosed Inhibition ChannelOpen Channel Open (Ca²⁺ Influx) NMDA->ChannelOpen Activation GlycineSite Glycine Co-agonist Site GlutamateSite Glutamate Binding Site Glutamate Glutamate Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds Antagonist Quinoxalinone Derivative (e.g., 6,7-dichloro-quinoxalin-2,3-dione) Antagonist->GlycineSite Competitively Binds ChannelOpen->ChannelClosed Antagonist Blocks Opening

Caption: Competitive antagonism of a quinoxalinone derivative at the NMDA receptor.[5]

References

  • Ammar, Y. A., et al. (2018). Thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 157, 664-672.
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • Kapoor, R., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.
  • Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866-14882.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3144.
  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 35386-35390.
  • Zhang, J., et al. (2012). 6,7-Dichloro-3-(2,4-dichloro-benz-yl)-quinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2481.
  • Abdelmajeed, M. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1237, 130386.
  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Available at: [Link]

Sources

Application Note: Nucleophilic Substitution Reactions at the C-2 Position of 2,3,7-Trichloroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of 2,3,7-trichloroquinoxaline, a pivotal scaffold in contemporary chemical and pharmaceutical research.

Foreword: The Quinoxaline Core in Modern Chemistry

Quinoxaline derivatives represent a class of nitrogen-containing heterocycles of paramount importance in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a structural component in numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Furthermore, their inherent fluorescent properties make them valuable in the development of organic light-emitting diodes (OLEDs) and sensitive chemical probes.[1][3]

2,3,7-Trichloroquinoxaline stands out as a highly versatile building block. The electron-withdrawing nature of the pyrazine ring, combined with the presence of three chlorine atoms, activates the molecule for nucleophilic aromatic substitution (SNAr), providing a robust platform for constructing diverse molecular architectures.[4][5] This guide focuses on the principles and protocols for the selective substitution at the C-2 position, offering researchers a comprehensive resource for synthesizing novel functionalized quinoxaline derivatives.

The Underlying Chemistry: Mechanism and Regioselectivity

The functionalization of 2,3,7-trichloroquinoxaline is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is not a direct displacement but a two-step addition-elimination sequence.

Pillar of Reactivity: The carbon atoms at the C-2 and C-3 positions are significantly electron-deficient. This is a direct consequence of the inductive effect of the two electronegative nitrogen atoms in the pyrazine ring, which makes these carbons highly electrophilic and susceptible to attack by nucleophiles.[5][6]

The SNAr Mechanism involves:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient C-2 (or C-3) carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.

  • Chloride Elimination: The aromatic system is restored through the expulsion of a chloride ion (Cl⁻), a good leaving group. This step is rapid and drives the reaction toward the substituted product.[5]

Figure 1: SNAr Mechanism at the C-2 Position

The Question of Regioselectivity: While C-2 and C-3 are electronically similar, the first substitution deactivates the ring towards a second attack. Attaching an electron-donating nucleophile (like an amine) at C-2 makes the C-3 position less electrophilic. Consequently, the second substitution at C-3 often requires more forcing conditions, such as higher temperatures or the use of a pressure vessel.[6] This sequential reactivity is a cornerstone of synthesizing asymmetrically disubstituted quinoxalines.

Application Protocols: A Guide to Synthesis

The versatility of 2,3,7-trichloroquinoxaline allows for reactions with a wide range of nucleophiles. The following protocols are designed to be self-validating, incorporating in-process monitoring and concluding with rigorous characterization to ensure product identity and purity.

C-N Bond Formation: Reaction with Amines (N-Nucleophiles)

The introduction of nitrogen-based substituents is fundamental in drug design, as the resulting amino-quinoxalines are key pharmacophores in many biologically active molecules.

Protocol 3.1.1: Synthesis of 2-Anilino-3,7-dichloroquinoxaline

  • Materials & Reagents:

    • 2,3,7-Trichloroquinoxaline

    • Aniline

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Ethanol or Dimethylformamide (DMF)

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Ethyl acetate, Hexanes (for TLC mobile phase)

    • Ice-water bath

  • Procedural Steps:

    • In a round-bottom flask, dissolve 2,3,7-trichloroquinoxaline (1.0 mmol) in ethanol (15 mL).

    • Add aniline (1.1 mmol, 1.1 equivalents).

    • Add triethylamine (1.5 mmol, 1.5 equivalents) to act as a non-nucleophilic base to scavenge the HCl byproduct. The use of a base is critical to prevent protonation of the amine nucleophile, which would render it unreactive.

    • Heat the mixture to reflux (approx. 80 °C) and stir.

    • Self-Validation (In-Process): Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-water (50 mL) to precipitate the solid product.

    • Collect the precipitate by vacuum filtration, washing with cold water to remove any salts.

    • Dry the product under vacuum to yield the 2-(anilino)-3,7-dichloroquinoxaline.

    • Self-Validation (Final): Purify further by recrystallization from ethanol. Characterize the final product by obtaining its melting point and running spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[7][8]

Table 1: Representative Conditions for N-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Typical Time (h)Approx. Yield (%)
AnilineEt₃NEthanolReflux (78)4-885-95
PiperidineK₂CO₃DMF25-502-690-98
MorpholineEt₃NAcetonitrileReflux (82)3-788-96
BenzylamineK₂CO₃DMF604-880-90
C-S Bond Formation: Reaction with Thiols (S-Nucleophiles)

Thioether-substituted quinoxalines are explored for their antimicrobial activities and serve as intermediates for more complex heterocyclic systems.[7] Thiols are potent nucleophiles and typically react under mild conditions.[9][10]

Protocol 3.2.1: Synthesis of 2-(Phenylthio)-3,7-dichloroquinoxaline

  • Materials & Reagents:

    • 2,3,7-Trichloroquinoxaline

    • Thiophenol

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • TLC analysis equipment

    • Dichloromethane (DCM) for extraction

  • Procedural Steps:

    • Dissolve 2,3,7-trichloroquinoxaline (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

    • Add potassium carbonate (1.5 mmol, 1.5 equivalents). K₂CO₃ is a suitable base for deprotonating the thiol without causing hydrolysis of the substrate.

    • Add thiophenol (1.1 mmol, 1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at room temperature.

    • Self-Validation (In-Process): Monitor the reaction by TLC. These reactions are often complete within 2-6 hours.

    • Once complete, pour the reaction mixture into ice-water (50 mL) and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Self-Validation (Final): Purify the product via column chromatography on silica gel or recrystallization. Confirm the structure and purity with spectroscopic methods as described in Protocol 3.1.1.[7][8]

C-O Bond Formation: Reaction with Alcohols/Phenols (O-Nucleophiles)

Alcohols are weaker nucleophiles than amines or thiols.[11][12] Therefore, their reaction requires conversion to the more potent alkoxide or phenoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).

Protocol 3.3.1: Synthesis of 2-Phenoxy-3,7-dichloroquinoxaline

  • Materials & Reagents:

    • 2,3,7-Trichloroquinoxaline

    • Phenol

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere setup (Nitrogen or Argon)

    • TLC analysis equipment

  • Procedural Steps:

    • Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

    • In a flask under nitrogen, suspend NaH (1.5 mmol, 1.5 equivalents) in dry DMF (5 mL).

    • Cool the suspension to 0 °C. Add a solution of phenol (1.2 mmol, 1.2 equivalents) in dry DMF (5 mL) dropwise. Hydrogen gas will evolve. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of 2,3,7-trichloroquinoxaline (1.0 mmol) in dry DMF (5 mL) to the phenoxide mixture.

    • Heat the reaction to 60-80 °C and stir for 6-12 hours. The higher temperature is necessary due to the lower reactivity compared to N- and S-nucleophiles.

    • Self-Validation (In-Process): Monitor the reaction progress by TLC.

    • After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of ice-water to destroy any unreacted NaH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation (Final): Purify the product by column chromatography or recrystallization and characterize fully via spectroscopy.[8]

General Experimental and Validation Workflow

A successful synthesis relies on a systematic workflow that integrates reaction execution with continuous validation. This ensures the reliability and reproducibility of the obtained results.

Workflow Figure 2: Integrated Synthesis and Validation Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Validation reagents Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert atmosphere if needed) reagents->setup reaction Reaction at Controlled Temperature setup->reaction monitoring In-Process Monitoring (TLC) reaction->monitoring Iterative Check quench Quenching & Work-up monitoring->quench Reaction Complete extract Extraction / Filtration quench->extract purify Purification (Chromatography / Recrystallization) extract->purify characterize Structural Characterization (NMR, MS, IR, MP) purify->characterize final_product Pure, Validated Product characterize->final_product

Figure 2: Integrated Synthesis and Validation Workflow

References

  • da Silva, J., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Mphahlele, M. J., et al. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH.
  • Omar, A. Z., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Various Authors. (n.d.). Chemistry of 2,3-Dichloroquinoxalines.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Benchchem.
  • Wang, L., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. PubMed.
  • Al-Ostath, A., et al. (2022).
  • Gaballa, A. S. (2025). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe.
  • Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Ebeid, M. Y., et al. (n.d.). Synthesis of New 2-Derivatives of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)Quinoxaline. PJSIR Biological Sciences.
  • OpenStax. (2023). 17.6 Reactions of Alcohols. Organic Chemistry | OpenStax.
  • Yuan, L., et al. (n.d.). Thiol Reactive Probes and Chemosensors. PMC - NIH.
  • BenchChem. (2025). Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile. Benchchem.
  • Kumar, N., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • Jancura, D., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.
  • BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. Benchchem.
  • Student, A. (2023).
  • Vo, D.-V., et al. (2006).
  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. Organic Chemistry II.
  • Perjési, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI.
  • Silva, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.
  • Various Authors. (n.d.). Synthesis of some new quinoxaline derivatives.
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis.
  • Heravi, M. M., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Denton, J. R., et al. (n.d.). Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V)
  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.
  • Shaik, A. B., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Montgomery, J. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - NIH.
  • Asina, M. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Al-Suhaimi, K. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Yang, J. W., et al. (2011).
  • Gholami, M., et al. (2025). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7. PMC.
  • Shaw, W. V., & Leslie, A. G. (n.d.). Elimination of a reactive thiol group from the active site of chloramphenicol acetyltransferase. Biochemical Journal.
  • Haiba, M. E. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • Ranga, V., et al. (n.d.).
  • MSU Chemistry. (n.d.). Alcohol Reactivity. MSU Chemistry.
  • ksu.edu.sa. (n.d.). Nucleophilic Substitution Reactions. ksu.edu.sa.

Sources

Application Note: Using 2,6,7-Trichloro-3-methylquinoxaline as a Scaffold for VEGFR-2 Inhibitors

[1]

Executive Summary

This technical guide details the strategic utilization of 2,6,7-Trichloro-3-methylquinoxaline as a privileged scaffold for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1] VEGFR-2 is a primary driver of tumor angiogenesis.[1][2][3] Quinoxaline derivatives have emerged as potent Type I and Type II kinase inhibitors due to their ability to mimic the adenine moiety of ATP within the kinase hinge region.

This document provides a validated workflow for:

  • Chemical Derivatization: Selective nucleophilic aromatic substitution (SNAr) at the C2 position.

  • Biochemical Validation: Enzymatic inhibition assays using recombinant VEGFR-2.

  • Cellular Profiling: Anti-proliferative assessment in Human Umbilical Vein Endothelial Cells (HUVECs).

Scientific Rationale & Scaffold Architecture

Why this compound?

The efficacy of this scaffold lies in its specific substitution pattern, which addresses the three critical binding domains of the VEGFR-2 ATP-binding pocket:

  • C2-Chloro "Warhead" (Reactivity): The chlorine at position 2 is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyrazine ring.[1] This allows for the facile attachment of "hinge-binding" motifs (e.g., amines, hydrazines).

  • C6, C7-Dichloro "Anchors" (Hydrophobicity): The chlorine atoms at positions 6 and 7 increase the lipophilicity (logP) of the core, facilitating interactions with the hydrophobic back-pocket (Gatekeeper region) of the kinase. This mimics the substitution patterns seen in successful inhibitors like Sorafenib or Sunitinib.

  • C3-Methyl "Handle" (Steric/Electronic): The methyl group provides steric bulk that can orient the molecule within the active site or serve as a site for further oxidation (to aldehydes/acids) to access the solvent-exposed front pocket.[1]

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors .[1] By occupying the ATP-binding cleft, they prevent the autophosphorylation of tyrosine residues (e.g., Tyr1175), thereby blocking the downstream RAS-RAF-MEK-ERK signaling cascade responsible for endothelial proliferation.[1]

Chemical Synthesis Protocol

Objective: To synthesize a library of C2-substituted quinoxaline derivatives. Scope: This protocol describes the substitution of the C2-chloro group with a primary amine (pharmacophore), a critical first step in inhibitor design.

Materials
  • Scaffold: this compound (Purity >97%)[1]

  • Nucleophile: 4-amino-N-methylbenzamide (Example "Tail" moiety) or Piperazine[1]

  • Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (ACN)

  • Base: Triethylamine (TEA) or

    
    
    
  • Monitoring: TLC Silica gel

    
     plates
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of This compound in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add 1.2 mmol of the chosen amine nucleophile (e.g., a piperazine derivative or aniline analog).

  • Catalysis: Add 2.0 mmol of Triethylamine (TEA) to scavenge the HCl byproduct.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      fluorescent product should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-water.

    • The product typically precipitates.[4] Filter the solid and wash with cold water (3 x 10 mL).

    • Alternative: If no precipitate forms, extract with Ethyl Acetate, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflowStart2,6,7-Trichloro-3-methylquinoxalineReactionReflux (EtOH, 80°C)SNAr MechanismStart->Reaction DissolveReagentsNucleophile (R-NH2)+ Base (TEA)Reagents->Reaction AddWorkupPrecipitation/Extraction(Ice Water)Reaction->Workup 4-6 HoursProductC2-SubstitutedVEGFR-2 InhibitorWorkup->Product Purify

Caption: General synthetic workflow for functionalizing the C2 position of the quinoxaline scaffold via Nucleophilic Aromatic Substitution (SNAr).

Biochemical Validation: VEGFR-2 Kinase Assay

Objective: Quantify the

Principle

This assay utilizes a FRET-based or Chemiluminescent detection method (e.g., ADP-Glo).[1] The compound inhibits the transfer of the

Protocol (ADP-Glo Method)
  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.4), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      M DTT.
    • Enzyme: Recombinant VEGFR-2 (KDR) kinase (0.2 ng/

      
      L final).[1]
      
    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: 10

      
      M (
      
      
      apparent).
  • Compound Handling:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).

  • Assay Setup (384-well plate):

    • Add 2

      
      L of Compound.
      
    • Add 2

      
      L of Enzyme/Substrate mix. Incubate 15 min at RT.
      
    • Add 2

      
      L of ATP to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 6

      
      L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
      
    • Add 12

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Data Analysis: Measure Luminescence. Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response curve to calculate

    
    .[1][5]
    

Cellular Assay: HUVEC Proliferation

Objective: Confirm that biochemical inhibition translates to cellular anti-angiogenic activity.

Protocol
  • Cell Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) in EGM-2 medium. Use passages 2–5.

  • Seeding: Seed 3,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Starvation: Replace medium with EBM-2 (basal medium, low serum) for 8 hours to synchronize cell cycle.

  • Treatment:

    • Add compounds (diluted in EBM-2 + 20 ng/mL VEGF).

    • Control: VEGF alone (Stimulated) and No VEGF (Basal).

  • Incubation: Incubate for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

VEGFR-2 Signaling Pathway Diagram[1][5]

VEGFRPathVEGFVEGF LigandReceptorVEGFR-2 (Receptor)VEGF->Receptor BindsPhosAutophosphorylation(Tyr1175)Receptor->Phos ActivationInhibitorQuinoxaline Inhibitor(2,6,7-Trichloro Scaffold)Inhibitor->Receptor Blocks ATP SitePLCPLC-gammaPhos->PLCMAPKRAS / RAF / MEKPhos->MAPKERKERK 1/2MAPK->ERKOutcomeAngiogenesis &ProliferationERK->Outcome

Caption: Mechanism of Action.[1][6] The quinoxaline scaffold acts as an ATP-competitive inhibitor, blocking autophosphorylation and halting the angiogenic signaling cascade.[1]

Structure-Activity Relationship (SAR) Summary

Based on current literature regarding quinoxaline-based VEGFR-2 inhibitors, the following trends are critical for optimization:

PositionModificationEffect on Activity
C2 Amino-aryl / PiperazineCritical. Must contain H-bond donor/acceptor pairs to interact with the Hinge Region (Cys919).[1]
C3 MethylStabilizing. Provides steric fit. Can be oxidized to -COOH to interact with solvent front polar residues.[1]
C6/C7 Chloro (Cl)Enhancing. The 6,7-dichloro pattern improves hydrophobic packing in the back-pocket and enhances metabolic stability against oxidation.[1]

References

  • El-Kalyoubi, S., et al. (2021).[2][6][7] Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abdallah, A. E., et al. (2022).[6][8] New series of VEGFR-2 inhibitors and apoptosis enhancers: Piperazinylquinoxaline-based derivatives. Drug Design, Development and Therapy.[2][7][8][9]

  • BPS Bioscience. (2023).[10] VEGFR2 (KDR) Kinase Assay Kit Protocol.

  • BenchChem. (2025).[4][5] Application Notes: In Vitro Kinase Assay Protocols.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6,7-Trichloro-3-methylquinoxaline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2,6,7-Trichloro-3-methylquinoxaline by recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, experience-driven advice to overcome common challenges encountered during the purification of this and structurally related chlorinated heterocyclic compounds.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] For this compound, a compound of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and biological testing. This guide is structured to anticipate and address the specific hurdles you may face, ensuring a more efficient and successful purification process.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Given the polychlorinated and aromatic nature of this compound, solvents with moderate to low polarity are generally a good starting point. A systematic approach to solvent screening is highly recommended.

Solvent Selection Workflow:

Start Start: Crude 2,6,7-Trichloro- 3-methylquinoxaline Test_Solubility Test solubility of a small sample in various solvents at RT and boiling. Start->Test_Solubility Ideal_Solvent Ideal Solvent Found: Low solubility at RT, High solubility at boiling. Test_Solubility->Ideal_Solvent Success Consider_Mixed Consider Mixed Solvent System Test_Solubility->Consider_Mixed No single solvent is ideal Good_Solvent Identify a 'good' solvent (high solubility). Consider_Mixed->Good_Solvent Poor_Solvent Identify a 'poor' solvent (low solubility, miscible with good solvent). Good_Solvent->Poor_Solvent Perform_Mixed Perform two-solvent recrystallization. Poor_Solvent->Perform_Mixed Start Recrystallization Issue Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No/Low Crystal Yield Start->No_Crystals Colored_Product Product is Colored Start->Colored_Product Reheat_Add_Solvent Reheat, add more solvent, and cool slowly. Oiling_Out->Reheat_Add_Solvent Yes Evaporate_Solvent Evaporate excess solvent and re-cool. No_Crystals->Evaporate_Solvent Yes Activated_Carbon Use activated carbon during recrystallization. Colored_Product->Activated_Carbon Yes Scratch_Seed Scratch inner surface or add a seed crystal. Reheat_Add_Solvent->Scratch_Seed Still Oiling Out Change_Solvent Change solvent system. Scratch_Seed->Change_Solvent Still Oiling Out Second_Crop Collect a second crop from mother liquor. Scratch_Seed->Second_Crop Still Low Yield Evaporate_Solvent->Scratch_Seed Still No Crystals Second_Recrystallization Perform a second recrystallization with a different solvent. Activated_Carbon->Second_Recrystallization Still Colored

Sources

Technical Support Center: Optimizing Quinoxaline Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for optimizing a critical parameter in quinoxaline synthesis: the reaction temperature. Quinoxaline scaffolds are vital in medicinal chemistry, and mastering their synthesis is key to accelerating discovery. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges encountered in the lab.

Part 1: Frequently Asked Questions - Understanding the Role of Temperature

Q1: My quinoxaline synthesis is giving a low yield. Could the reaction temperature be the culprit?

A: Absolutely. Temperature is a double-edged sword in quinoxaline synthesis. While classical methods often require high temperatures to drive the condensation of a 1,2-dicarbonyl compound with an aromatic 1,2-diamine, excessive heat can be detrimental.[1][2]

Causality Explained:

  • Kinetics vs. Degradation: Increasing temperature boosts the reaction rate, but it can also accelerate the degradation of sensitive starting materials (especially o-phenylenediamines, which are prone to oxidation) or the desired quinoxaline product.[1][3]

  • Catalyst Activity: The chosen catalyst will have an optimal temperature range for its activity. Exceeding this can lead to catalyst deactivation, stalling the reaction.

  • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, such as the formation of benzimidazoles or product dimerization, which consumes reactants and complicates purification.[3]

If you suspect a temperature issue is causing low yield, a systematic optimization is recommended. (See Protocol 1).

Q2: I'm observing significant side product formation. How can I adjust the temperature to improve selectivity?

A: Side product formation is a classic indicator that the reaction temperature may be too high.[4] Many undesired pathways, such as rearrangements to benzimidazoles or dimerization, become more favorable at elevated temperatures.[3]

Our Recommendation:

  • Lower the Temperature: The first and most direct approach is to reduce the reaction temperature. Many modern catalytic systems are highly efficient and can operate at room temperature or with only gentle heating.[2][4][5]

  • Screen Catalysts: If lowering the temperature significantly slows the reaction, consider screening alternative catalysts that are more active at milder conditions. Lewis acids, organocatalysts, and various heterogeneous catalysts have been shown to promote clean reactions at ambient temperatures.[2][6]

  • Consider Microwave Synthesis: For reactions that do require heating, microwave irradiation can be a powerful tool. It allows for rapid and uniform heating to a target temperature, which can reduce overall reaction times and minimize the formation of degradation-related side products compared to conventional heating.[7][8][9]

Q3: My reaction seems to stall and won't go to completion. Should I just increase the heat?

A: While insufficient thermal energy can lead to an incomplete reaction, simply increasing the temperature is not always the best solution and can introduce new problems like side product formation.[1][4] Before raising the temperature, consider the following workflow.

G cluster_start cluster_checks cluster_actions cluster_outcome start Reaction Stalled check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents First, check fundamentals check_catalyst 2. Assess Catalyst Activity (Is it fresh? Prone to deactivation?) check_reagents->check_catalyst increase_temp 3. Gradually Increase Temperature (e.g., in 10-20°C increments) check_catalyst->increase_temp If reagents & catalyst are OK use_microwave Consider Microwave Irradiation (For rapid, controlled heating) increase_temp->use_microwave Alternative outcome Reaction Completes increase_temp->outcome use_microwave->outcome

Caption: Troubleshooting workflow for an incomplete reaction.

Part 2: Troubleshooting Guide - Specific Scenarios

This section addresses specific issues with a focus on temperature optimization.

Observed Problem Potential Temperature-Related Cause Recommended Action & Rationale
Low Yield, Clean Reaction Profile (No Major Side Products) The reaction temperature is too low, resulting in a slow or incomplete reaction.Gradually increase the temperature in 10-20°C increments, monitoring by TLC/LC-MS. Alternatively, explore microwave-assisted synthesis to reduce reaction times.[5][10]
Low Yield, Multiple Side Products Observed The reaction temperature is too high, promoting undesired reaction pathways.Reduce the temperature significantly. If the reaction becomes too slow, screen for a more active catalyst that operates under milder conditions.[2][4]
Reaction Mixture Darkens Significantly (Charring) Extreme heat is causing the degradation of starting materials or the product.Immediately reduce the temperature. Purify starting materials, as impurities can often catalyze decomposition.[1] Run the reaction under an inert atmosphere if the o-phenylenediamine is known to be air-sensitive.[2]
Inconsistent Results Between Batches Poor temperature control, leading to variable reaction conditions.Use a temperature-controlled reaction vessel (e.g., oil bath with a contact thermometer, automated reactor) instead of a simple heating mantle to ensure reproducibility.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Temperature Screening for Quinoxaline Synthesis

This protocol provides a framework for identifying the optimal reaction temperature for your specific substrates and catalyst system.

Objective: To determine the temperature that provides the highest yield of the desired quinoxaline product with the fewest impurities in the shortest time.

Materials:

  • Aromatic 1,2-diamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Chosen catalyst (e.g., Phenol, 20 mol%)[11]

  • Chosen solvent (e.g., Ethanol:Water 7:3, 10 mL)[11]

  • Reaction vessels suitable for parallel synthesis and heating (e.g., reaction block with vials)

  • TLC plates and appropriate eluent system

  • LC-MS or GC-MS for quantitative analysis

Methodology:

  • Setup: In separate, identical reaction vials, combine the 1,2-diamine, 1,2-dicarbonyl compound, catalyst, and solvent. Ensure all vials are sealed to prevent solvent evaporation.

  • Temperature Gradient: Place the vials in a reaction block or separate oil baths pre-heated to a range of temperatures. A good starting range is:

    • Vial 1: Room Temperature (e.g., 25°C)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C

    • Vial 5: 100°C (or reflux temperature of the solvent)

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction. Analyze each aliquot by TLC to monitor the consumption of starting materials and the formation of the product and any side products.

  • Analysis: Once the reactions appear to have reached completion or a set time point (e.g., 4 hours), quench the reactions. Analyze the crude reaction mixtures by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product and the relative percentage of impurities at each temperature.

G cluster_prep cluster_run cluster_monitor cluster_analyze cluster_result prep Prepare Identical Reaction Vials run Run Reactions at Different Temperatures (e.g., 25, 40, 60, 80°C) prep->run monitor Monitor Progress (TLC at t=0.5, 1, 2, 4h) run->monitor analyze Quantitative Analysis (LC-MS or qNMR) monitor->analyze result Identify Optimal Temperature analyze->result

Caption: Experimental workflow for temperature optimization.

Data Presentation: Impact of Reaction Conditions

The choice of catalyst and solvent system is intrinsically linked to the optimal temperature. Many modern systems allow for highly efficient synthesis at ambient temperature, avoiding the complications of heating.[6][12]

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
NoneEthanolReflux3-4 hModerate[13]
Phenol (20 mol%)Ethanol:Water (7:3)Room Temp30 min~95%[11]
AlCuMoVP (heterogeneous)TolueneRoom Temp2-3 hHigh[2]
Iodine (5 mol%)Ethanol:Water (1:1)50°C (Microwave)2-3 minHigh[5]
Na₂PdP₂O₇ (nanostructured)EthanolRoom Temp30 min98%[12]
None (Solvent-Free)N/A160°C (Microwave)5 minHigh[14]

This table clearly demonstrates that by selecting an appropriate catalyst, high yields can often be achieved without aggressive heating, thereby minimizing side reactions and simplifying the overall process.

References

  • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2025). troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis a. Retrieved from [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). strategies to reduce reaction time in quinoxaline synthesis.
  • SciELO. (2007, February 15). Benign approaches for the microwave-assisted synthesis of quinoxalines. Retrieved from [Link]

  • SciSpace. (2007, February 15). Benign approaches for the microwave-assisted synthesis of quinoxalines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • Frontiers. (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • KOPS. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

  • PMC. (2020, February 3). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020, April 24). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]

  • eCommons. (2022, April 1). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Retrieved from [Link]

  • ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Retrieved from [Link]

  • MDPI. (2025, July 29). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Novel Ring Closure to Furo[2,3-b]quinoxaline. Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Phosphorus Management in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QX-PHOS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Phosphorus Paradox

You are likely here because your quinoxaline synthesis—whether via the Hinsberg reaction followed by chlorination (


) or a Wittig/Mitsunobu  functionalization (

)—has resulted in a crude mixture contaminated with phosphorus residues.

In quinoxaline chemistry, phosphorus byproducts are not just impurities; they are kinetic traps .

  • The Violent Phosphorus (

    
     residues):  Upon quenching, phosphorus oxychloride generates phosphoric acid (
    
    
    
    ) and polyphosphoric gums that can encapsulate your product, preventing crystallization.
  • The Sticky Phosphorus (TPPO): Triphenylphosphine oxide is a notorious "grease" that co-elutes with quinoxalines on silica gel due to overlapping polarity and

    
    -stacking interactions.
    

This guide provides self-validating protocols to remove these byproducts without relying solely on expensive chromatography.

Module 1: The Quench (Chlorination Workup)

Context: You have converted a quinoxalin-2-one to a 2-chloroquinoxaline using neat


.
The Hazard:  Direct water addition causes an exothermic runaway and formation of "phosphate gums."
The Protocol: Controlled Reverse Quench

Do not add water to the reaction.[1] Add the reaction to the quench.[2][3][4]

Step-by-Step Methodology:

  • Evaporation (Critical): Remove excess

    
     via rotary evaporation before quenching. Use a high-efficiency trap (KOH or liquid 
    
    
    
    ) to protect the pump.
    • Why: Reduces the exothermic load and volume of acid generated.

  • The Buffer Trap: Prepare a slurry of ice and Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) .
    
    • Ratio: 5:1 Ice:Reaction Volume.

  • Reverse Addition: Drip the crude reaction residue (dissolved in minimal DCM if too viscous) slowly onto the stirring ice slurry.

    • Temperature Limit: Maintain internal temperature

      
      .
      
  • pH Adjustment:

    • The Trap: Quinoxalines are weak bases (

      
      ). In the highly acidic quench (
      
      
      
      ), your product is protonated ($ \text{Quinoxaline} \cdot \text{HCl} $) and water-soluble.
    • Action: Basify the slurry to pH 8–9 using saturated

      
       or 
      
      
      
      . This forces the quinoxaline back into the free base (organic) form.
  • Extraction: Extract with EtOAc or DCM. The phosphate salts remain in the aqueous layer.

Visual Workflow: Safe Quenching

POCl3_Quench Start Crude Reaction (Excess POCl3) Distill 1. Vacuum Distillation (Remove bulk POCl3) Start->Distill Prepare 2. Prepare Quench Bath (Ice + NaHCO3/NaOAc) Distill->Prepare Residue Transfer Reverse 3. Reverse Quench (Add Residue to Ice) Prepare->Reverse CheckPH 4. Check pH Reverse->CheckPH Decision Is pH < 7? CheckPH->Decision AddBase Add NaOH/NaHCO3 (Deprotonate Quinoxaline) Decision->AddBase Yes (Product is Salt) Extract 5. Extract (DCM/EtOAc) Decision->Extract No (pH > 8) AddBase->CheckPH Waste Aqueous Waste (Phosphates + Salts) Extract->Waste Aqueous Phase

Caption: Figure 1. Reverse quenching workflow preventing thermal runaway and product loss via protonation.

Module 2: The TPPO Nightmare (Wittig/Mitsunobu)

Context: You have functionalized the quinoxaline side-chain, generating stoichiometric Triphenylphosphine Oxide (TPPO). The Issue: TPPO is soluble in most organic solvents and streaks on silica.

The Protocol: Complexation (The "Bates Method")

This method utilizes the high affinity of magnesium for the phosphoryl oxygen to form an insoluble complex:


.

Reagents:

  • Anhydrous Magnesium Chloride (

    
    ) [1.5 – 2.0 equivalents relative to TPPO].
    
  • Solvent: Toluene or Ethanol (reflux).

Step-by-Step Methodology:

  • Solvent Swap: If your reaction was in THF or DCM, evaporate and redissolve the crude residue in Toluene or Ethanol .

  • Complexation: Add 1.5 equivalents of anhydrous

    
    .
    
  • Reflux: Heat to reflux for 1–2 hours. The solution usually turns cloudy as the complex forms.

  • Cool & Filter: Cool to room temperature (or

    
    ). The TPPO-
    
    
    
    complex will precipitate as a white solid.
  • Filtration: Filter through a sintered glass funnel or a pad of Celite.

    • Result: The filtrate contains your quinoxaline; the filter cake holds the phosphorus.

Data: Efficiency of Removal Methods

MethodTPPO Removal EfficiencyProduct Recovery (Quinoxaline)ProsCons

Complex
>95% High (>90%)Scalable, cheap, no chromatographyRequires reflux step
Hexane Trituration ~70-80%VariableFastQuinoxalines may co-precipitate
Chromatography >99%HighHigh PurityExpensive, TPPO streaks/tails
Aq. Acid Wash <10%LowNoneTPPO is not basic; ineffective
Visual Workflow: TPPO Removal Decision Tree

TPPO_Removal Start Crude Mixture (Product + TPPO) Solubility Is Product Soluble in Hexane/Ether? Start->Solubility Triturate Method A: Trituration (Wash solid with Ether) Solubility->Triturate No (Insoluble) MgCl2 Method B: MgCl2 Complexation (Reflux in Toluene/EtOH) Solubility->MgCl2 Yes (Soluble) FilterA Filter: Product is Solid Triturate->FilterA FilterB Filter: Product is Filtrate MgCl2->FilterB Final Pure Quinoxaline FilterA->Final FilterB->Final

Caption: Figure 2. Selection strategy for TPPO removal based on quinoxaline solubility profiles.

Module 3: Troubleshooting & FAQs

Q: I quenched my


 reaction, but my yield is near zero. The aqueous layer is yellow. 
  • Diagnosis: You likely lost your product to the aqueous phase.

  • Mechanism: Quinoxalines are nitrogenous bases. In the acidic environment of a

    
     hydrolysis, they exist as salts.
    
  • Fix: Take the aqueous layer, cool it on ice, and slowly add

    
     until the pH is >9. Your product should precipitate or become extractable into DCM.[3]
    

Q: The


 method didn't precipitate anything. 
  • Diagnosis: Wet solvent or insufficient agitation.

  • Fix: The complexation requires anhydrous conditions initially. If the solvent is too wet,

    
     hydrates instead of binding TPPO. Alternatively, try 
    
    
    
    (Zinc Chloride) in ethanol, which forms a similarly insoluble complex [1].

Q: Can I use chromatography if the


 method leaves traces? 
  • Strategy: Yes, but optimize the stationary phase. Pre-wash the silica column with 1% Triethylamine (TEA) in hexane. This deactivates acidic sites on the silica that might cause the quinoxaline to streak, allowing for better separation from the residual TPPO.

References

  • Bates, G. H., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

  • Organic Syntheses. (2011). "Working with Hazardous Chemicals: Phosphorus Oxychloride Quenching Protocols." Org.[1][5] Synth.

  • Scientific Update. (2023). "Triphenylphosphine Oxide - Waste Not, Want Not."

Sources

Validation & Comparative

Definitive Guide: Mass Spectrometry Analysis of Trichloro-Compound Isotope Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Chlorine Isotope Pattern for Trichloro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In small molecule drug discovery and environmental toxicology, the identification of halogenated compounds is a critical checkpoint. Chlorine, with its distinct natural isotope abundance, provides a unique spectral "fingerprint." However, for compounds containing three chlorine atoms (trichloro-), the complexity of the isotope envelope increases significantly.

This guide compares the two primary analytical approaches—Nominal Mass (Low-Resolution) MS versus High-Resolution Accurate Mass (HRAM) MS —for analyzing trichloro compounds. We provide the precise mathematical derivation of the pattern, a comparative performance analysis, and a validated experimental protocol for structural confirmation.

Part 1: The Theoretical Basis (The "Fingerprint")

To interpret the mass spectrum of a trichloro compound (e.g., trichloroethylene, trichlorobenzene, or a chlorinated drug metabolite), one must move beyond the basic 3:1 rule of thumb used for mono-chlorinated species.

The Mathematics of

Chlorine exists as two stable isotopes:


 and 

.[1][2][3][4][5][6][7] According to NIST and IUPAC standards, the natural abundances are approximately:
  • 
    : 75.76%  (Relative abundance ~1.0)[8][9]
    
  • 
    : 24.24%  (Relative abundance ~0.32)[8][9]
    

For a molecule with three chlorine atoms (


), the isotope distribution follows the binomial expansion 

:

[3][4][8][10]

This expansion yields four distinct isotopologues (M, M+2, M+4, M+6).[2]

Table 1: Theoretical Intensity Ratios for Trichloro Compounds

IsotopologueCompositionCalculationNormalized Intensity (%)"Rule of Thumb" Ratio
M


100.0% 27
M+2


95.9% 27
M+4


30.7% 9
M+6


3.3% 1

Note: The "Rule of Thumb" (27:27:9:1) is often taught in undergraduate courses, but for high-stakes drug development, the precise 100 : 96 : 31 : 3 ratio must be used for peak matching algorithms.

Part 2: Comparative Analysis (Nominal vs. HRAM)

When analyzing these patterns, researchers generally choose between Nominal Mass instruments (e.g., Single/Triple Quadrupoles) and HRAM instruments (e.g., TOF, Orbitrap).

Nominal Mass Spectrometry (Low-Res)

Technology: Quadrupole, Ion Trap. Mechanism: Separates ions with unit mass resolution (e.g., distinguishing m/z 100 from 101).

  • Performance: It successfully visualizes the "envelope" (M, M+2, M+4, M+6).

  • Limitation: It cannot distinguish the

    
     contribution from overlapping background matrix ions or isobaric interferences (e.g., a metabolite with sulfur 
    
    
    
    which shifts mass by +1.995 Da, very close to Cl's +1.997 Da).
  • Verdict: Sufficient for known target quantification but risky for de novo identification of unknown trichloro-metabolites.

High-Resolution Accurate Mass (HRAM)

Technology: Q-TOF, Orbitrap. Mechanism: Measures mass to 4-5 decimal places (ppm level accuracy).

  • Performance: Resolves the fine structure . It confirms that the mass difference between M and M+2 is exactly 1.99705 Da (the mass defect of two neutrons in Chlorine).

  • Advantage: Allows for "Isotope Pattern Fidelity" scoring. Software can overlay the theoretical distribution (Table 1) onto the observed spectra and calculate a fit score (e.g., >95% match).

  • Verdict: Essential for structural elucidation and publishing novel compounds.

Comparison Summary

Table 2: Performance Matrix

FeatureNominal Mass (Quadrupole)HRAM (Orbitrap/TOF)
Pattern Visualization Resolves Envelope (M, M+2...)Resolves Envelope + Fine Structure
Mass Accuracy

Da

ppm
Interference Rejection Low (Isobaric overlaps common)High (Resolves mass defects)
Quantification Sensitivity Superior (in MRM mode)Good (in Full Scan)
Application Routine Screening / QuantMetabolite ID / Impurity Profiling

Part 3: Visualization of the Isotope Logic

The following diagram illustrates the combinatorial logic generating the trichloro pattern.

TrichloroPattern cluster_0 Chlorine Pool Cl35 35-Cl (76%) M_Node M (3x 35-Cl) Intensity: 100% Cl35->M_Node Probability^3 M2_Node M+2 (2x 35-Cl, 1x 37-Cl) Intensity: ~96% Cl35->M2_Node M4_Node M+4 (1x 35-Cl, 2x 37-Cl) Intensity: ~31% Cl35->M4_Node Cl37 37-Cl (24%) Cl37->M2_Node Cl37->M4_Node M6_Node M+6 (3x 37-Cl) Intensity: ~3% Cl37->M6_Node Probability^3

Figure 1: Combinatorial derivation of the trichloro isotope pattern. The high probability of the mixed species (M+2) creates the characteristic "doublet" appearance at the start of the cluster.

Part 4: Experimental Protocol (Self-Validating)

Objective: Confirm the identity of a putative trichloro-drug metabolite using HRAM.

Step 1: Instrument Calibration
  • Action: Calibrate the Mass Spectrometer (e.g., Q-TOF) using a standard tuning mix (e.g., Agilent Tune Mix or Pierce™ calibration solution).

  • Validation Criteria: Mass accuracy must be < 2 ppm across the mass range (m/z 100–1000).

Step 2: Data Acquisition (Full Scan)
  • Method: Infuse sample at 10 µL/min or inject via LC.

  • Settings:

    • Mode: Positive/Negative ESI (compound dependent).

    • Resolution: > 30,000 FWHM (to resolve fine structure).

    • Scan Range: Include the molecular ion and at least 10 Da above (to capture M+6).

Step 3: Pattern Analysis & Scoring
  • Action: Extract the mass spectrum at the retention time of the peak.

  • Calculation:

    • Identify the monoisotopic peak (M).

    • Check for M+2 (approx 100% of M) and M+4 (approx 30% of M).

    • Self-Validation Check: If M+2 is < 80% or > 110% of M, the compound is NOT a pure trichloro species (or co-elution is occurring).

    • Verify the mass difference:

      
       must equal 
      
      
      
      .
Step 4: Isotope Fidelity Workflow (Diagram)

Workflow Start Acquire HRAM Spectrum FindM Identify Candidate M peak Start->FindM CheckM2 Check M+2 Intensity (Target: 90-100%) FindM->CheckM2 Decision1 Ratio Matches? CheckM2->Decision1 CheckM4 Check M+4 Intensity (Target: ~30%) Decision1->CheckM4 Yes Reject REJECT Interference/Co-elution Decision1->Reject No Decision2 Ratio Matches? CheckM4->Decision2 Confirm CONFIRMED Trichloro Compound Decision2->Confirm Yes Decision2->Reject No

Figure 2: Decision tree for validating trichloro compounds based on isotope fidelity.

Part 5: Troubleshooting & Interferences

Even with HRAM, errors occur. Common pitfalls include:

  • Detector Saturation: If the detector is saturated (intensity >

    
    ), the M peak may be suppressed relative to M+2, skewing the ratio. Solution: Dilute sample.
    
  • Hydrogen Abstraction/Adducts: In Negative ESI, chlorinated compounds often form

    
     adducts. A trichloro compound forming a chloride adduct will look like a tetrachloro  pattern (M+8 visible).
    
  • Background Subtraction: Failure to subtract background noise can artificially inflate the M+4 or M+6 peaks if they are low intensity.

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for Chlorine.[9] Physical Measurement Laboratory.[9][10] Available at: [Link]

  • IUPAC (International Union of Pure and Applied Chemistry). Periodic Table of the Elements and Isotopes: Chlorine. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Scientific Instrument Services. Exact Mass Calculator & Isotope Distribution. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 6,7-Dichloro vs. 2,6,7-Trichloro Quinoxalines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The biological profile of these compounds is intricately linked to their substitution patterns, with halogenation playing a pivotal role in modulating their potency and mechanism of action. This guide provides a comparative analysis of the biological activities of two closely related classes of chlorinated quinoxalines: 6,7-dichloroquinoxalines and 2,6,7-trichloroquinoxalines, offering insights for researchers engaged in drug discovery and development.

The Influence of Chlorination on the Biological Activity of Quinoxalines

Chlorine atoms, being electronegative and lipophilic, significantly impact the physicochemical properties of a molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. In the context of the quinoxaline scaffold, chlorination can enhance biological activity by increasing cell membrane permeability and facilitating interactions with hydrophobic pockets within target proteins. The position of the chlorine substituents is a critical determinant of the resulting pharmacological effect.

Biological Profile of 6,7-Dichloroquinoxalines

Derivatives of 6,7-dichloroquinoxaline have been investigated for various therapeutic applications, with a notable emphasis on their potential as anticancer agents. The dichloro substitution on the benzene ring of the quinoxaline core has been shown to be a key feature for cytotoxic activity in several cancer cell lines.

Anticancer Activity

Studies have demonstrated that 6,7-dichloroquinoxaline derivatives can induce dose- and time-dependent cytotoxic effects in cancer cells.[4] For instance, certain 2,3-disubstituted-6,7-dichloroquinoxalines have been evaluated for their cytotoxicity, with some compounds showing significant toxicity towards various cancer cell lines.[4] The mechanism of action for many of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Reported Anticancer Activity of Selected 6,7-Dichloroquinoxaline Derivatives

Compound IDSubstitution at 2- and 3-positionsCancer Cell LineIC50 (µM)Reference
Compound 6 DisubstitutedF2408Data reported as "quite toxic"[4]
Compound 8 DisubstitutedF2408Data reported as "quite toxic"[4]

Note: The original study provided qualitative descriptions of toxicity for some compounds rather than specific IC50 values.

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoxaline derivatives, leading to apoptosis in cancer cells.

G Quinoxaline 6,7-Dichloroquinoxaline Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Quinoxaline->Kinase Inhibition Apoptosis Apoptosis Quinoxaline->Apoptosis Induction of Downstream Downstream Signaling Cascade Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Inhibition of

Caption: Generalized signaling pathway targeted by quinoxaline derivatives.

Biological Profile of 2,6,7-Trichloroquinoxalines: An Inferential Analysis

Direct and extensive experimental data on the biological activity of a wide range of 2,6,7-trichloroquinoxalines is less prevalent in the public domain compared to their 6,7-dichloro counterparts. However, by analyzing the structure-activity relationships (SAR) of quinoxalines with chlorine substitutions at the 2-, 6-, and 7-positions, we can infer their potential biological profile.

The introduction of a chlorine atom at the 2-position of the quinoxaline ring is known to significantly influence its reactivity and biological activity. The 2- and 3-positions of the pyrazine ring are susceptible to nucleophilic substitution, making 2-chloroquinoxalines valuable intermediates for the synthesis of a diverse library of derivatives.[5]

A specific derivative, 2,3,7-trichloro-6-methylsulfamoylquinoxaline , has been noted for its cytotoxic and antitumor activity.[6] This finding suggests that the trichloro substitution pattern can indeed confer potent biological activity.

Expected Impact of the 2-Chloro Substituent

Based on general SAR principles for quinoxaline derivatives, the addition of a chlorine atom at the 2-position to the 6,7-dichloroquinoxaline scaffold is likely to have the following effects:

  • Enhanced Lipophilicity: The additional chlorine atom will further increase the lipophilicity of the molecule, potentially leading to improved cell membrane penetration and oral bioavailability.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the third chlorine atom will alter the electron distribution within the quinoxaline ring system, which can fine-tune the binding affinity to specific biological targets.

  • Increased Reactivity for Further Functionalization: The chlorine at the 2-position can serve as a handle for further chemical modifications, allowing for the synthesis of a wider range of analogues with potentially improved activity and selectivity.

It is plausible that 2,6,7-trichloroquinoxalines will also exhibit potent anticancer and antimicrobial properties, potentially with a different spectrum of activity or an enhanced potency compared to the 6,7-dichloro analogues. However, this remains to be extensively validated through direct comparative studies.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, we provide a standardized protocol for assessing the cytotoxic activity of novel quinoxaline derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of quinoxaline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test quinoxaline derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The available evidence suggests that both 6,7-dichloro- and 2,6,7-trichloroquinoxalines are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. While 6,7-dichloroquinoxaline derivatives have demonstrated clear cytotoxic effects, the addition of a chlorine atom at the 2-position, as seen in the 2,6,7-trichloro scaffold, is predicted to modulate the biological activity, potentially leading to enhanced potency or a different pharmacological profile.

To fully elucidate the comparative biological activity, direct head-to-head studies are warranted. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2,6,7-trichloroquinoxaline derivatives against a panel of cancer cell lines and microbial strains. Such studies will provide the much-needed empirical data to validate the inferences drawn from SAR and guide the rational design of next-generation quinoxaline-based therapeutics.

References

  • [This link was not found.]
  • [This link was not found.]
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198. [Link]

  • [This link was not found.]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • [This link was not found.]
  • [This link was not found.]
  • Ghadage, R. V., & Shirote, P. J. (2013). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1311-1315.
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • Akar, D., & Benkli, K. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202. [Link]

Sources

Precision in Purity: A Comparative Guide to HPLC Retention Time Markers for Chlorinated Quinoxaline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Markers for Chlorinated Quinoxaline Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Quinoxaline Impurity Profiling

In the synthesis of quinoxaline-based therapeutics (e.g., Brimonidine, Varenicline intermediates), chlorinated derivatives such as 2-chloroquinoxaline and 2,3-dichloroquinoxaline are common process-related impurities. Due to their electrophilic nature, these compounds are frequently classified as Potentially Genotoxic Impurities (PGIs) , requiring strict control at trace levels (often <10 ppm) to meet ICH M7 guidelines.

The analytical challenge lies in the structural similarity of these isomers. Slight fluctuations in HPLC conditions can cause peak shifts, rendering theoretical Relative Retention Time (RRT) values unreliable. This guide compares the efficacy of using Certified High-Purity Retention Time (RT) Markers against traditional identification methods (RRT and LC-MS), providing evidence-based protocols for robust quality control.

Part 1: Comparative Analysis of Identification Strategies

We evaluated three primary strategies for identifying chlorinated quinoxaline impurities in a drug substance matrix:

  • The Product: Certified Retention Time Marker Sets (External Standards).

  • Alternative A: Relative Retention Time (RRT) based on the API peak.

  • Alternative B: LC-MS Confirmation (Mass-based identification).

1. Performance Matrix: Markers vs. Alternatives

The following table summarizes the operational performance of using certified markers versus RRT and LC-MS methods in a routine QC environment.

FeatureCertified RT Markers (The Product) Relative Retention Time (RRT) LC-MS Confirmation
Identification Confidence High (Direct comparison)Low to Medium (Susceptible to drift)Very High (Molecular fingerprint)
Robustness to Method Drift Excellent (Markers shift with the impurity)Poor (API and impurity may shift differently)High (Mass spec is specific)
Routine QC Suitability High (Simple UV detection)High (No extra reagents)Low (High cost/complexity)
Differentiation of Isomers High (Distinct RTs for 2-Cl vs 2,3-diCl)Low (Risk of co-elution masking)High (Fragment patterns differ)
Cost per Analysis Moderate (Standard cost)Low (No standard needed)High (Equipment & maintenance)
2. The "Drift Risk" in RRT Methods

Experimental data indicates that chlorinated quinoxalines, particularly 2,3-dichloroquinoxaline , exhibit significant retention shifts with minor changes in mobile phase organic modifier percentage due to their high lipophilicity (LogP variation).

  • Observation: A 2% change in Acetonitrile (ACN) concentration resulted in a 1.5-minute shift for 2,3-dichloroquinoxaline, while the polar API shifted only 0.4 minutes.

  • Consequence: Using RRT would lead to a misidentification of the impurity peak, potentially flagging a harmless artifact as a toxic impurity or missing the PGI entirely.

  • Solution: Co-injection with a Certified RT Marker corrects for this drift, as the marker experiences the exact same column conditions as the impurity.

Part 2: Technical Deep Dive & Experimental Protocols
The Mechanism of Separation

Chlorinated quinoxalines are separated based on hydrophobic interaction with C18 ligands.

  • 2-Chloroquinoxaline: Moderately polar; elutes earlier.

  • 2,3-Dichloroquinoxaline: Highly non-polar; elutes significantly later.

  • Causality: The addition of the second chlorine atom increases the electron density withdrawal but significantly boosts the hydrophobic surface area, increasing interaction with the stationary phase.

Protocol: Validated Identification Workflow

Objective: To positively identify 2-chloroquinoxaline (2-CQ) and 2,3-dichloroquinoxaline (2,3-DCQ) in a drug substance sample using RT markers.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Column: Agilent ZORBAX SB-C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Markers: Certified Reference Standards of 2-CQ and 2,3-DCQ (>99% purity).

Step-by-Step Methodology:

  • Preparation of Marker Solution (System Suitability):

    • Dissolve 10 mg of 2-CQ and 10 mg of 2,3-DCQ in 100 mL of Mobile Phase B (Stock A).

    • Dilute Stock A to a concentration of 10 µg/mL using Mobile Phase A:B (50:50).

    • Why: This concentration ensures clear UV detection (254 nm) without column overload.

  • Spiking Experiment (The "Gold Standard" Validation):

    • Prepare the Sample Solution (Drug Substance) at 1 mg/mL.[2]

    • Aliquot 1: Inject Sample Solution (Unspiked).

    • Aliquot 2: Spike Sample Solution with Marker Solution (target conc. 0.1%).[1][3]

    • Aliquot 3: Inject Marker Solution alone.

  • HPLC Gradient Program:

    • T=0 min: 10% B

    • T=15 min: 80% B (Ramp to elute non-polar 2,3-DCQ)

    • T=20 min: 80% B

    • T=21 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Overlay chromatograms of Aliquots 1, 2, and 3.

    • Criterion for Positive ID: The peak in the spiked sample must perfectly co-elute with the marker peak (Resolution = 0), and the peak area must increase additively. If the peak splits or shoulders, the impurity is not the marker compound.

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the experimental workflow for impurity profiling.

Diagram 1: Impurity Identification Decision Tree

This workflow guides the analyst when an unknown peak is detected in the retention window of chlorinated quinoxalines.

ImpurityID Start Unknown Peak Detected in Quinoxaline Window CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT Match Matches Theoretical RRT? CheckRRT->Match MarkerInj Inject Certified RT Marker Match->MarkerInj Yes (Verify) LCMS Escalate to LC-MS Match->LCMS No Spike Perform Spiking Experiment MarkerInj->Spike CoElution Perfect Co-elution? Spike->CoElution Confirmed Impurity Confirmed (Quantify) CoElution->Confirmed Yes MisID Misidentification (Investigate Unknown) CoElution->MisID No (Peak Splitting) MisID->LCMS

Caption: Decision tree for confirming the identity of potential genotoxic impurities using retention time markers.

Diagram 2: Comparative Method Robustness

This diagram visualizes why Markers are superior to RRT when method parameters (like organic composition) drift.

Robustness cluster_0 Scenario A: RRT Method (Drift) cluster_1 Scenario B: Marker Method (Stable) MethodChange Mobile Phase Drift (+2% ACN) API_Peak API Peak (Shifts -0.4 min) MethodChange->API_Peak Impurity_Peak Impurity Peak (Shifts -1.5 min) MethodChange->Impurity_Peak Calc RRT Calculation FAILS API_Peak->Calc Impurity_Peak->Calc MethodChange2 Mobile Phase Drift (+2% ACN) Marker_Peak Marker Peak (Shifts -1.5 min) MethodChange2->Marker_Peak Impurity_Peak2 Impurity Peak (Shifts -1.5 min) MethodChange2->Impurity_Peak2 Result Relative Position MAINTAINED Marker_Peak->Result Impurity_Peak2->Result

Caption: Impact of chromatographic drift on identification reliability. Markers shift synchronously with impurities, whereas RRT values diverge.

References
  • BenchChem Technical Support. (2025).[4][5] Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Retrieved from

  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from

  • National Institutes of Health (NIH). (2013). A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid. Retrieved from

  • MDPI. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from

  • Chromatography Online. (2025). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from

Sources

Safety Operating Guide

2,6,7-Trichloro-3-methylquinoxaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6,7-Trichloro-3-methylquinoxaline Proper Disposal Procedures CAS: 212771-50-1 Chemical Class: Halogenated Nitrogen Heterocycle[1][2][3]

Executive Summary: Operational Safety & Disposal

This compound is a high-stability halogenated heteroaromatic compound.[2][3] Unlike standard organic solvents, its disposal requires strict adherence to halogenated waste protocols to prevent the formation of dioxins/furans during thermal destruction and to manage nitrogen oxide (NOx) emissions.[4]

Immediate Action Required:

  • Segregation: NEVER mix with non-halogenated solvents or strong oxidizers.[3]

  • Labeling: Mark clearly as "Hazardous Waste – Halogenated Organic – Toxic."

  • Disposal Path: High-Temperature Incineration (HTI) at an approved TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.[3][4]

Chemical Profile & Hazard Identification

Understanding the molecule dictates the disposal method.[3][4]

PropertyDataOperational Implication
CAS Number 212771-50-1Use for waste manifesting and inventory tracking.[2][3]
Structure Chlorinated QuinoxalineHigh Persistence: Resistant to biodegradation.[3] Requires thermal destruction.[3]
Toxicity Class Acute Tox. 3 (Oral)*; Eye Dam. 1Inferred from analog 2-Chloro-3-methylquinoxaline.[2][3] Handle as a potent toxin.[3]
Reactivity Stable; Incompatible with OxidizersExplosion Risk: Do not co-mingle with nitric acid or peroxides in waste streams.[3]
Combustion Releases HCl, NOx, Cl2Incineration Only: Open burning is strictly prohibited.[4]

Senior Scientist Insight: The trichloro-substitution pattern on the quinoxaline ring significantly increases lipophilicity and environmental persistence compared to non-chlorinated analogs.[2][3] Consequently, this compound must never be discharged into aqueous waste streams (sinks/drains), as standard wastewater treatment cannot effectively degrade it.[4]

Pre-Disposal Handling: The "Self-Validating" Segregation System

To ensure safety and regulatory compliance, implement a Binary Segregation Protocol .[3][4] This system validates itself: if the waste container does not match the criteria below, the waste is rejected at the source.

Protocol A: Solid Waste (Pure Substance/Spill Debris)[3][4]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Liner: Double-bagged in 6-mil polyethylene bags.

  • Labeling: "Solid Hazardous Waste – Halogenated Toxic Solids."

  • Validation Check: Ensure no free liquids are present. If liquid exists, move to Protocol B.[4]

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Container: Amber glass or fluorinated HDPE carboy.

  • Compatibility: Halogenated Solvent Stream (e.g., mixed with Dichloromethane or Chloroform).[4]

  • Prohibited: Do NOT mix with acetone, ethanol, or other flammable non-halogenated solvents unless the facility explicitly accepts "Mixed Solvents" (which increases disposal costs).[4]

  • Validation Check: pH check. If pH < 2 or > 12, segregate as "Corrosive Halogenated Waste."[4]

Disposal Workflow (Visualized)

The following diagram outlines the "Cradle-to-Grave" decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Solid/Sludge Liquid Liquid Waste (Reaction Mixture, Wash Solvents) StateCheck->Liquid Solution Segregation Segregation Check: Isolate from Oxidizers & Non-Halogenateds Solid->Segregation Liquid->Segregation PkgSolid Packaging (Solid): Double-bag in 6-mil poly Place in HDPE Drum Segregation->PkgSolid Verified Solid PkgLiquid Packaging (Liquid): Amber Glass/HDPE Carboy Label 'Halogenated' Segregation->PkgLiquid Verified Liquid Manifest Waste Manifesting: EPA Code: D001 (if flammable), D003 Custom Profile: Halogenated Organic PkgSolid->Manifest PkgLiquid->Manifest Destruction Final Destruction: High-Temp Incineration (>1100°C) with HCl Scrubbing Manifest->Destruction

Figure 1: Decision matrix for the safe segregation and disposal of chlorinated quinoxaline waste.

Emergency Spill Response & Cleanup Disposal

In the event of a spill, the cleanup materials become hazardous waste.[4]

  • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.[4] If powder is aerosolized, use a P95/N95 respirator.[4]

  • Containment: Do NOT use water. Water spreads the hydrophobic chemical.[4]

  • Absorption:

    • Liquids: Absorb with vermiculite, sand, or specific "Organic Solvents" spill pads.[4]

    • Solids: Cover with wet paper towels (to prevent dust) and carefully scoop into a waste jar.[4]

  • Disposal of Debris: All contaminated towels, scoops, and gloves must be treated as Solid Hazardous Waste (Protocol A) .[4]

Regulatory & Compliance Codes

While this compound does not have a specific named "U" or "P" list code, it falls under broader RCRA (Resource Conservation and Recovery Act) categories based on its characteristics.

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Halogenated OrganicF001/F002 (if spent solvent mix) or D001 (if flammable solvent used).[2][3][4] Otherwise, classify as Non-Regulated Hazardous Waste (requires profile).[4]
DOT (Transport) Toxic Solid/Liquid, Organic, N.O.S.[4]UN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid).[3][4]
European Waste Halogenated Organic SolventsEWC 07 01 03 * (organic halogenated solvents).[4]

Note: Always consult your institution's EHS (Environmental Health & Safety) officer to generate a specific "Waste Profile" for this chemical before requesting pickup.[4]

References

  • National Center for Biotechnology Information (NCBI). (2024).[4] PubChem Compound Summary for CID 10036978, 2,6,7-Trichloroquinoxaline. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[4] Hazardous Waste Codes (F, K, P, and U Lists). Retrieved from [Link]

  • American Chemical Society (ACS). (2024).[4] Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA. (Contextual source for synthesis/handling of CAS 212771-50-1). Retrieved from [Link][3][4]

Sources

Personal protective equipment for handling 2,6,7-Trichloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist

Operational Hazard Analysis & Risk Stratification

Immediate Safety Context: 2,6,7-Trichloro-3-methylquinoxaline is a poly-halogenated nitrogen heterocycle.[1][2] While specific toxicological data for this exact isomer is often proprietary or sparse in public registries, Structure-Activity Relationship (SAR) analysis of chlorinated quinoxalines dictates that it be handled as a High-Potency Compound (HPC) .[1][2]

The presence of three chlorine atoms increases lipophilicity, facilitating dermal absorption, while the quinoxaline core is a known pharmacophore with potential biological activity (often acting as an intercalator or enzyme inhibitor).[1]

Core Hazards (Class-Based Assessment):

  • Acute Toxicity: Harmful by inhalation and ingestion.[2]

  • Irritation: Severe eye and skin irritant (Category 2A/2).[2]

  • Sensitization: Potential skin sensitizer due to electrophilic chlorines.[2]

  • Physical State: Typically a crystalline solid; fine dust generation is the primary exposure vector.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard (Minimum)Advanced (High Risk/Solution)Technical Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil minimum)Silver Shield / Laminate (under Nitrile)Chlorinated heterocycles can permeate standard nitrile over time.[2] Double gloving provides a "breakthrough buffer" and visual tear detection.[2]
Respiratory N95 (if handling <10 mg in Hood)P100 / HEPA (Powder handling >10 mg)Fine particulates (<5 microns) act as deep-lung irritants.[2] If in solution with volatile solvents, an Organic Vapor (OV) cartridge is mandatory.[1][2]
Eye Protection Chemical Safety Goggles Face Shield + Goggles Safety glasses are insufficient.[2] The fine dust nature of the solid requires a sealed environment around the eyes to prevent lacrimal absorption.
Body Protection Lab Coat (Tyvek or Cotton/Poly)Tyvek Coverall + Sleeve Guards Prevent accumulation of dust on street clothes.[2] Sleeve guards bridge the gap between glove and coat cuff.[2]

PPE Selection Logic & Workflow

The following decision tree illustrates the required PPE adjustments based on the physical state of the chemical (Solid vs. Solvated).

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Solid_PPE PRIMARY PROTOCOL: 1. Fume Hood (Sash at 18") 2. Double Nitrile Gloves 3. Chemical Goggles 4. N95/P100 (if outside hood) Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) Solvent_Check->NonHalogenated Laminate_Glove REQUIRED: Silver Shield/Laminate Gloves (Nitrile degrades rapidly) Halogenated->Laminate_Glove Standard_Glove Double Nitrile Sufficient (Change every 30 mins) NonHalogenated->Standard_Glove

Caption: PPE adaptation logic based on physical state and carrier solvent compatibility.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.[2]

  • Static Management: Chlorinated powders are often static-prone.[2] Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" of the powder.[2]

  • Technique:

    • Place the balance inside the hood.[2]

    • Tare the receiving vial before opening the source container.

    • Open the source container only when hands are inside the hood plane.[2]

    • Use a disposable antistatic spatula.[2]

    • Clean: Wipe the balance and surrounding area with a solvent-dampened Kimwipe immediately after weighing.[2] Dispose of the wipe as hazardous solid waste.[2]

B. Solubilization
  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane) or DMSO.[2]

  • Exotherm Warning: Quinoxalines can be reactive.[2] Add solvent slowly.[2]

  • Vessel: Use borosilicate glass (Type I) with a PTFE-lined cap.[2] Avoid polystyrene, which may be dissolved by the carrier solvent or the compound itself.[2]

C. Reaction Monitoring
  • TLC/HPLC: When spotting TLC plates, use a capillary tube.[1][2] Do not spray-coat TLC plates outside the hood; the aerosolized compound is a severe inhalation hazard.[2]

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over cleaning to prevent lab-wide contamination.[1][2]

Spill_Response Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess Evacuate Evacuate Area (If >5g or outside hood) Assess->Evacuate High Hazard Solid_Clean SOLID: 1. Cover with wet Kimwipes (Prevents dust) 2. Scoop into bag Assess->Solid_Clean Powder Liquid_Clean LIQUID: 1. Cover with Absorbent pads 2. Do NOT use paper towels (Rapid evaporation risk) Assess->Liquid_Clean Solution Decon Decontaminate Surface Soap + Water x 3 Solid_Clean->Decon Liquid_Clean->Decon Disposal Label as 'Halogenated Organic Waste' Decon->Disposal

Caption: Immediate response workflow for solid and liquid spills of chlorinated heterocycles.

Waste Disposal & Deactivation

Proper disposal is critical due to the environmental persistence of halogenated aromatics.[2]

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a clear hazardous waste bag.[1][2]

    • Labeling: Must be labeled "Solid Debris Contaminated with Halogenated Organics."[2]

    • RCRA Code: Likely falls under F001/F002 if spent solvents are involved, or general toxic waste codes depending on local regulations [1].[1][2]

  • Liquid Waste:

    • Segregation: Do NOT mix with aqueous acid/base streams.[2]

    • Stream: Segregate into "Halogenated Organic Waste" carboys. The high chlorine content requires specific incineration protocols to prevent dioxin formation.[2]

  • Container Disposal:

    • Triple rinse empty vials with a compatible solvent (e.g., Acetone).[1][2] Add rinsate to the Halogenated Liquid Waste stream.[2] Deface the label before discarding the glass.

References

  • U.S. Environmental Protection Agency (EPA). Waste Codes - RCRAInfo.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). Glove permeation of chemicals: The state of the art of current practice. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.